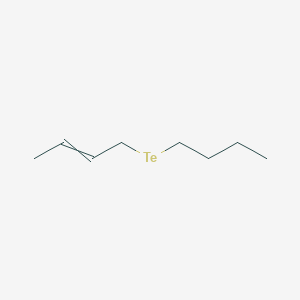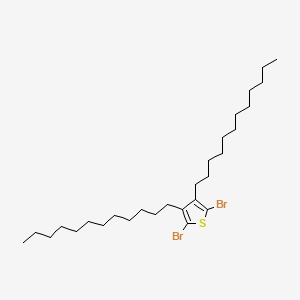
1,1,19,19-Tetraphenyl-4,7,10,13,16-pentaoxa-1,19-diphosphanonadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,19,19-Tetraphenyl-4,7,10,13,16-pentaoxa-1,19-diphosphanonadecane is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,19,19-Tetraphenyl-4,7,10,13,16-pentaoxa-1,19-diphosphanonadecane typically involves the reaction of phenyl-substituted phosphine oxides with appropriate oxygen-containing reagents under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and toluene, and the reaction temperature is usually maintained between 0°C and 25°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,19,19-Tetraphenyl-4,7,10,13,16-pentaoxa-1,19-diphosphanonadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state forms.
Substitution: Phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxide derivatives, while substitution reactions can introduce new functional groups into the phenyl rings.
Applications De Recherche Scientifique
1,1,19,19-Tetraphenyl-4,7,10,13,16-pentaoxa-1,19-diphosphanonadecane has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a component in specialized chemical processes.
Mécanisme D'action
The mechanism of action of 1,1,19,19-Tetraphenyl-4,7,10,13,16-pentaoxa-1,19-diphosphanonadecane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes, or as a reactive intermediate in various chemical transformations. Its effects are mediated through the formation of stable complexes and the modulation of chemical reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraphenyl butadiene: An organic compound used as an electroluminescent dye.
Tetraphenylcyclopentadienone: Known for its use in organic synthesis and as a precursor to other complex molecules.
Tetraphenyl-1,4-dioxin:
Uniqueness
1,1,19,19-Tetraphenyl-4,7,10,13,16-pentaoxa-1,19-diphosphanonadecane is unique due to its combination of multiple phenyl groups and oxygen atoms, which confer distinct chemical properties and reactivity. Its ability to form stable complexes with metals and participate in various chemical reactions makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
133323-49-6 |
|---|---|
Formule moléculaire |
C36H44O5P2 |
Poids moléculaire |
618.7 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-(2-diphenylphosphanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl-diphenylphosphane |
InChI |
InChI=1S/C36H44O5P2/c1-5-13-33(14-6-1)42(34-15-7-2-8-16-34)31-29-40-27-25-38-23-21-37-22-24-39-26-28-41-30-32-43(35-17-9-3-10-18-35)36-19-11-4-12-20-36/h1-20H,21-32H2 |
Clé InChI |
GREJJXZHUBJUAT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(CCOCCOCCOCCOCCOCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol)](/img/structure/B14275940.png)

![2,2-Dimethyl-7-(octyloxy)-2H-naphtho[1,2-b]pyran](/img/structure/B14275951.png)
![Benz[3,4]anthra[2,1-b]oxepin](/img/structure/B14275955.png)

![Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate](/img/structure/B14275974.png)

![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium](/img/structure/B14275990.png)
![7,8-Bis(4-methylphenyl)bicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14275991.png)





